molecular formula C7H6Br2N2 B6296737 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine CAS No. 748730-76-9

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine

Katalognummer: B6296737
CAS-Nummer: 748730-76-9
Molekulargewicht: 277.94 g/mol
InChI-Schlüssel: BTNWLMOUQKJXJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a brominated heterocyclic compound featuring a fused imidazole and pyridine ring system. Its dihydro structure (saturation at the 2,3-positions) distinguishes it from fully aromatic imidazopyridines. The bromine atoms at the 6- and 8-positions enhance its reactivity and influence electronic properties, making it a versatile intermediate for further derivatization .

Eigenschaften

IUPAC Name

6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWLMOUQKJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C(C2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as azides, thiols, or amines, depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that imidazopyridine derivatives, including 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine, exhibit significant antibacterial properties. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

  • Case Study : A study highlighted the synthesis of several imidazopyridine derivatives that demonstrated potent antibacterial activity. The structure-activity relationship (SAR) indicated that specific substitutions on the imidazopyridine scaffold enhanced its antibacterial efficacy. For instance, compounds with methyl or nitro groups showed improved activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

Imidazopyridine derivatives are also being explored for their anti-inflammatory effects. Compounds in this class have shown potential in modulating inflammatory responses.

  • Case Study : In vitro studies demonstrated that certain imidazopyridines could inhibit leukocyte functions and reduce inflammation induced by zymosan in mouse models. This suggests a possible therapeutic role for these compounds in treating inflammatory diseases .

Synthetic Chemistry Applications

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.

  • Synthetic Pathways : The compound can undergo reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized it to synthesize novel derivatives with enhanced biological activities. For example, it has been used to create oxadiazole-tagged imidazopyridine derivatives that exhibit bioactivity .

Summary of Research Findings

The following table summarizes key findings related to the applications of 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine:

Application AreaKey FindingsReferences
Antibacterial ActivitySignificant activity against E. coli, S. aureus, and P. aeruginosa; SAR studies indicate enhanced efficacy with specific substitutions
Anti-inflammatoryReduction of leukocyte functions and inflammatory responses in vitro
Synthetic ChemistryServes as a building block for synthesizing novel bioactive derivatives

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atoms in the compound can participate in halogen bonding, enhancing its binding affinity to target proteins . The exact pathways and molecular targets depend on the specific application and the functional groups present in the derivatives of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Characterization Methods
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine H at 2,3; Br at 6,8 C₇H₆Br₂N₂ 289.95 Not reported NMR, Elemental Analysis
13c (6,8-Dibromo-2-phenyl-3-pivaloyl-2,3-dihydroimidazo[1,2-a]pyridine) Phenyl at 2; pivaloyl at 3; Br at 6,8 C₂₀H₂₀Br₂N₂O 456.21 Yellow oil ¹H/¹³C NMR, Elemental Analysis
2d (3-Benzoyl-6,8-dibromo-2-ethoxycarbonylimidazo[1,2-a]pyridine) Ethoxycarbonyl at 2; benzoyl at 3; Br at 6,8 C₁₈H₁₂Br₂N₂O₃ 488.01 215 ¹H/¹³C NMR, Elemental Analysis
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine Methyl at 2,3; Br at 6,8 C₉H₈Br₂N₂ 303.98 Not reported Structural formula, elemental data
6,8-Dichloroimidazo[1,2-a]pyridine Cl at 6,8 C₇H₄Cl₂N₂ 199.03 Not reported Similarity analysis

Key Observations :

  • Substituent Influence : Aromatic substituents (e.g., phenyl in 13c) increase hydrophobicity, while polar groups (e.g., ethoxycarbonyl in 2d) may enhance solubility .
  • Physical State : The dihydro structure in the target compound may reduce crystallinity compared to fully aromatic analogs like 2d (melting point: 215°C) .


Key Insights :

  • Opioid Receptor Interactions : Unlike 1-aryl-dihydroimidazoimidazoles , the target compound lacks explicit evidence of opioid receptor binding.
  • Structural Requirements for Activity : The absence of a protonable nitrogen in certain dihydroimidazopyrimidines () abolishes opioid activity, highlighting the importance of specific pharmacophores .

Solubility and Pharmacokinetics

  • Aqueous Solubility : Bromine’s hydrophobicity may reduce solubility compared to nitro or oxo derivatives (e.g., 3-nitroimidazopyridines in ).
  • Blood-Brain Barrier (BBB) Penetration : Polar substituents (e.g., ethoxycarbonyl in 2d) could limit BBB penetration, whereas lipophilic groups (e.g., benzoyl in 13c) may enhance it .

Biologische Aktivität

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine derivatives. The process can be optimized using various reaction conditions to enhance yield and purity. The compound can undergo substitution reactions where the bromine atoms can be replaced with other functional groups, allowing for the exploration of structure-activity relationships (SAR) .

Antiproliferative Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine demonstrated IC50 values ranging from 1.45 to 4.25 μM against several cancer cell lines such as Capan-1 and K-562 . These findings suggest a promising therapeutic potential in oncology.

The biological activity of 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine may be attributed to its ability to interact with specific molecular targets within the cell. Studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving DNA damage response pathways and inhibition of key kinases .

Antiviral Activity

In addition to its antiproliferative properties, some derivatives have been evaluated for antiviral activity. However, many tested compounds did not show significant antiviral effects against a broad panel of viruses . This highlights the need for further investigation into optimizing these compounds for enhanced antiviral efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Antiproliferative Effects : A study assessed the antiproliferative activity of various derivatives against multiple cancer cell lines. Compounds were compared with established drugs like etoposide, revealing comparable or superior activity in some cases .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine derivatives to target proteins involved in cancer progression. Results indicated favorable interactions with Aurora A kinase and other targets critical for tumor growth .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Target Cell LineActivity Type
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridineTBDCapan-1Antiproliferative
Hydroxy derivative1.45K-562Antiproliferative
Etoposide5.0HL-60Antiproliferative
Unsubstituted derivativeTBDLN-229Antiproliferative

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.